molecular formula C19H22ClN B8276740 1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine

1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine

Cat. No.: B8276740
M. Wt: 299.8 g/mol
InChI Key: LICNPGVMUVZEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(2-chlorophenyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C19H22ClN and its molecular weight is 299.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

1-benzyl-4-(2-chlorophenyl)-4-methylpiperidine

InChI

InChI=1S/C19H22ClN/c1-19(17-9-5-6-10-18(17)20)11-13-21(14-12-19)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI Key

LICNPGVMUVZEPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Benzyl-4-methyl-piperidin-4-ol (4.5 g) was dissolved in chlorobenzene (50 mL). Aluminium trichloride (15 g) was added portion wise and the mixture then heated at reflux for 0.5 hours. The mixture was then allowed to cool and poured over ice. The resulting solution was treated with sodium hydroxide until basic and the products extracted into ethyl acetate, dried over magnesium sulphate, filtered and the solvent removed by evaporation under vacuum. The residue was purified by silica chromatography eluting with a mixture of ethyl acetate and hexane. The fractions containing the desired products were combined and the solvent removed by evaporation to give a 4:1 mixture of the title compound and 1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine which was used directly without further purification.
Name
1-benzyl-4-(4-chloro-phenyl)-4-methyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 1-Benzyl-4-methyl-piperidin-4-ol (4.5 g, 22 mmol) in chlorobenzene (60 mL) was treated with anhydrous AlCl3 (15 g, 110 mmol). This mixture was stirred for 3 hr at reflux, then quenched into ice (250 g), basified with sodium hydroxide, and extracted with ethyl acetate (3×100 mL). The combined organics were dried over sodium sulfate and evaporated in vacuo. The residue was purified by silica gel chromatography (CH2Cl2→490:10 CH2Cl2/methanol) to yield 0.59 g (10%) of the title compound, ESI-MS m/z: 300 [M+1].
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.